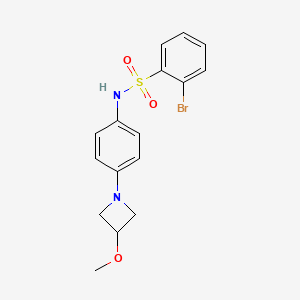

2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c1-22-14-10-19(11-14)13-8-6-12(7-9-13)18-23(20,21)16-5-3-2-4-15(16)17/h2-9,14,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROELQOBZVZJRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methoxyazetidine

3-Methoxyazetidine is synthesized via ring-opening alkylation of azetidin-3-ol derivatives. According to EP 4269392 A1, azetidine rings with oxygen-containing substituents are accessible through nucleophilic substitution. A representative pathway involves:

- Methylation of azetidin-3-ol : Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate) yields 3-methoxyazetidine.

- Protection strategies : To prevent side reactions during subsequent steps, the azetidine nitrogen may be protected with a Boc (tert-butoxycarbonyl) group.

Synthesis of 2-Bromobenzenesulfonyl Chloride

2-Bromobenzenesulfonyl chloride is prepared through chlorosulfonation of bromobenzene:

- Chlorosulfonation : Bromobenzene reacts with chlorosulfonic acid at 0–5°C to yield 2-bromobenzenesulfonyl chloride.

- Purification : Distillation or recrystallization from non-polar solvents ensures high purity.

Sulfonamide Bond Formation

The final step involves coupling 2-bromobenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline:

- Reaction conditions : The amine is dissolved in anhydrous dichloromethane or THF, followed by dropwise addition of the sulfonyl chloride. A tertiary amine base (e.g., triethylamine) neutralizes HCl byproducts.

- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Optimization and Challenges

Regioselectivity in Azetidine Coupling

The para-selectivity of azetidine introduction on the aniline ring is critical. Patent WO 2019191327 A1 highlights that electron-donating groups on the azetidine (e.g., methoxy) enhance nucleophilicity, favoring para-substitution in Pd-catalyzed reactions.

Stability of 3-Methoxyazetidine

The methoxy group may introduce steric hindrance, necessitating protective strategies. Boc protection of the azetidine nitrogen prior to coupling, followed by deprotection with TFA, is recommended.

Sulfonamide Formation Yield

Yields for sulfonamide coupling typically range from 65–85%, depending on the solvent and base. Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.

While specific data for the target compound are absent in the cited patents, analogous benzenesulfonamides exhibit:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), azetidine protons (δ 3.5–4.0 ppm), and methoxy singlet (δ 3.3 ppm).

- MS (ESI+) : Molecular ion peak at m/z 413 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent WO 2015095795 A1 emphasizes the importance of solvent recovery and catalyst recycling in large-scale sulfonamide production. Continuous flow systems may enhance the efficiency of sulfonyl chloride synthesis.

Chemical Reactions Analysis

Potential Chemical Reactions

While specific data on 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is lacking, similar benzenesulfonamides can undergo several types of reactions:

Nucleophilic Substitution Reactions

These reactions involve the replacement of a leaving group by a nucleophile. For benzenesulfonamides, the bromine atom could potentially be replaced by a nucleophile under appropriate conditions.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Methanol, reflux |

Reduction Reactions

Reduction reactions can involve the removal of functional groups or the reduction of unsaturated bonds. For compounds with a bromine atom, reduction might not be directly applicable but could be relevant for other functional groups.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |

Oxidation Reactions

Oxidation reactions can modify existing functional groups or introduce new ones. While not directly applicable to the bromo substituent, other parts of the molecule could undergo oxidation.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

Research Findings and Similar Compounds

Research on similar benzenesulfonamides highlights their potential as therapeutic agents. For example, compounds like 5-chloro-2-fluoro-4-[[(1S)-1-(2-methylphenyl)propyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide have been studied for their biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, exhibit significant antimicrobial properties. A study demonstrated that sulfonamides can inhibit various bacterial strains, showcasing their potential as antimicrobial agents. The presence of the methoxy group in the azetidine ring enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications, including the bromo and methoxy groups, play a crucial role in enhancing cytotoxicity against cancer cells .

Enzyme Inhibition

Enzyme inhibition studies reveal that 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can act as an inhibitor for key enzymes involved in disease pathways. For instance, sulfonamides have shown potential in inhibiting dihydrofolate reductase (DHFR), which is vital for purine synthesis in bacterial cells and cancer cells alike. This inhibition is significant as it can lead to reduced cell viability and growth .

Case Studies

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the azetidine ring and methoxy group can modulate the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

Key Observations:

- Azetidine vs. Larger Heterocycles : The 3-methoxyazetidine group in the target compound imposes greater steric constraint compared to five-membered (e.g., piperidine in or pyrrolidine in ) or six-membered rings. This may enhance selectivity for compact binding pockets.

- Sulfonamide Bioisosteres: PIB-SAs (imidazolidinone-linked) demonstrate that sulfonamide groups can mimic sulfonate or ethenyl moieties, critical for antimitotic activity . The target compound’s azetidine may similarly act as a bioisostere for trimethoxyphenyl groups in microtubule-targeting agents.

Structure-Activity Relationships (SAR)

- Sulfonamide Position : Para-substitution (as in the target compound and PIB-SAs) is critical for antiproliferative activity .

- Heterocyclic Moieties : Azetidine’s small size may optimize steric fit in hydrophobic pockets, whereas bulkier groups (e.g., piperidine in ) could reduce potency.

- Halogen Effects : Bromine at position 2 enhances binding via halogen bonds, as seen in .

Toxicity and Selectivity

- PIB-SAs show low toxicity in chick embryo models, comparable to CA-4 (a clinical antimitotic agent) . The target compound’s azetidine may further reduce off-target effects due to metabolic stability.

Biological Activity

2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C17H19BrN2O2S

- Molecular Weight : 396.31 g/mol

The compound features a bromine atom, a sulfonamide group, and an azetidine moiety, which contribute to its biological activity.

The biological activity of this compound may involve various mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, which is crucial for various physiological processes.

- Interaction with Proteins : Preliminary studies suggest that the compound may interact with human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. The binding affinity to HSA is indicative of its potential distribution in biological systems .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide. Key findings include:

- Binding Affinity : The binding constant for the HSA-complex was found to be moderate to strong, indicating a significant interaction that could enhance drug stability in circulation.

- Spectroscopic Analysis : Studies utilizing UV-visible and fluorescence spectroscopy revealed that the compound induces conformational changes in HSA, suggesting a dynamic interaction that could influence drug release and efficacy .

Biological Activity

The biological activities associated with 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial strains due to sulfonamide structure. |

| Antitumor | In vitro studies indicate possible cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Inhibits carbonic anhydrase and possibly other enzymes related to tumor growth. |

Case Studies

Recent studies have explored the effects of similar compounds with structural similarities to 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide:

- Study on Analogous Sulfonamides : Research demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties, suggesting that structural modifications could enhance activity against resistant strains .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing dose-dependent responses that warrant further investigation into the therapeutic potential of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, and what analytical methods validate its purity?

- Methodological Answer : A common approach involves coupling a brominated benzenesulfonyl chloride with a 3-methoxyazetidine-substituted aniline derivative under basic conditions (e.g., Et₃N in THF). Post-synthesis, purity is validated via HPLC, while structural confirmation employs / NMR and high-resolution mass spectrometry (HRMS). For example, analogous sulfonamide syntheses use Et₂Zn catalysis for intramolecular hydroamination of alkynyl precursors . Crystallographic methods (e.g., SHELX) further confirm stereochemistry .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection typically uses a diffractometer (e.g., Oxford Diffraction), followed by structure solution via SHELXS/SHELXD and refinement with SHELXL . The WinGX suite integrates tools for data processing (SAINT, SADABS) and visualization (ORTEP-3) . Hydrogen-bonding networks are analyzed using graph-set theory to interpret supramolecular interactions .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on HEPG2 cells) assess anticancer potential, with IC₅₀ values indicating potency . For receptor targeting, radioligand binding assays (Ki determinations) evaluate affinity, as seen in studies on sigma receptors . Dose-response curves and combination therapies (e.g., with radiation) are critical for validating therapeutic synergy .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, disorder) be resolved during refinement?

- Methodological Answer : High thermal motion or disorder in the 3-methoxyazetidinyl group may require partitioned occupancy models in SHELXL. Constraints (e.g., DFIX, ISOR) stabilize refinement. Validation tools like ADDSYM in PLATON check for missed symmetry, while Hirshfeld surface analysis quantifies intermolecular interactions . Contradictions in hydrogen-bonding motifs (e.g., vs. similar sulfonamides) should be cross-verified with DFT calculations .

Q. What strategies address low yield or side-product formation during the coupling of bulky substituents?

- Methodological Answer : Steric hindrance from the 3-methoxyazetidine group may necessitate microwave-assisted synthesis to enhance reaction efficiency . Solvent screening (e.g., DMF vs. THF) and additive optimization (e.g., KI for halogen exchange) can suppress bromo-group side reactions. Reaction monitoring via LC-MS identifies intermediates, guiding kinetic control adjustments .

Q. How do computational models (e.g., DFT, molecular docking) predict its pharmacokinetic and target-binding properties?

- Methodological Answer : DFT at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates electronic properties (e.g., dipole moments, NLO responses) . Docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like carbonic anhydrase, using crystal structures (PDB: 2VEU) as templates . MD simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions.

Q. How should researchers interpret contradictory bioactivity data across species (e.g., human vs. murine models)?

- Methodological Answer : Species-specific receptor polymorphisms (e.g., sigma-1 receptor variants) may explain divergent Ki values. Cross-species comparative studies using transfected cell lines isolate target effects. Meta-analysis of structural analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) identifies conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.